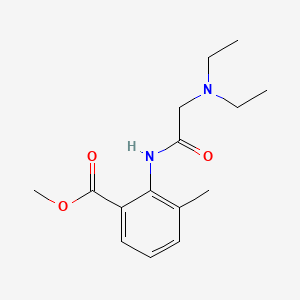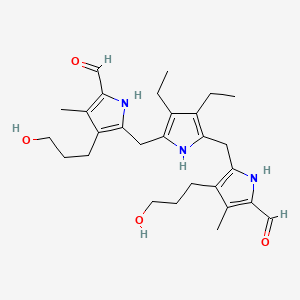
Vincamin
Übersicht
Beschreibung
Vincamin ist ein Monoterpenoid-Indolalkaloid, das in den Blättern von Vinca minor (Kleines Immergrün) vorkommt. Es macht etwa 25–65 % der Indolalkaloide der Pflanze nach Gewicht aus . This compound ist bekannt für seine vasodilatatorischen Eigenschaften und wird in Europa als verschreibungspflichtiges Medikament zur Behandlung von primär degenerativer und vaskulärer Demenz eingesetzt . In den Vereinigten Staaten wird es als Nahrungsergänzungsmittel verkauft, wenn es für die Verwendung bei Erwachsenen für sechs Monate oder weniger gekennzeichnet ist .
Wirkmechanismus
Target of Action
Vincamine is a small molecule drug that primarily targets sodium channels . It is used in the treatment of nervous system diseases and cardiovascular diseases . Additionally, vincamine has been reported to be a GPR40 activator .
Mode of Action
Vincamine operates by inhibiting phosphodiesterase enzymes in the brain, leading to an increase in cyclic adenosine monophosphate (cAMP) . This increase in cAMP enhances the metabolic processes and energy consumption of brain cells, which is vital for maintaining cognitive functions such as memory and learning . It also induces relaxation of vascular and visceral musculature responses to angiotensin II .
Biochemical Pathways
Vincamine has been found to attenuate MAPK and apoptosis signaling pathways . This modulation of pathways results in significant biochemical changes, including the down-regulation of the Bcl-2 gene and upregulation of the Bax gene .
Pharmacokinetics
The main route of elimination for vincamine is ester cleavage . Vincamine and its derivatives show significant differences in metabolic pathway and their elimination is rapid in the species studied .
Result of Action
Vincamine has been found to have nootropic effects . It increases the regional cerebral blood flow , which is beneficial for the treatment of severe neurodegenerative conditions, such as Parkinson’s and Alzheimer diseases . It has also been found to inhibit AChE with the inhibition constant Ki (239 µM) .
Action Environment
The action of vincamine can be influenced by various environmental factors. For instance, the yield of vincamine from the plant Vinca minor can be affected by environmental conditions . Furthermore, the effectiveness of vincamine can be modulated by other compounds. For example, the treatment with vincamine, in addition to pantoprazole multiple doses, significantly alleviated the biochemical and histopathological changes more than pantoprazole or vincamine alone .
Wissenschaftliche Forschungsanwendungen
Vincamin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Medizin: this compound wird zur Behandlung neurodegenerativer Erkrankungen wie Parkinson- und Alzheimer-Krankheit eingesetzt.
Industrie: this compound wird zur Herstellung von Vinpocetin verwendet, einem bekannten vasodilatatorischen Mittel.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine vasodilatatorischen Eigenschaften. Es erhöht den regionalen zerebralen Blutfluss, indem es die Relaxation der vaskulären und viszeralen Muskelreaktionen auf Angiotensin II induziert . This compound blockiert auch Natriumkanäle in sensorischen Neuronen, was zur Regulierung der Herzfrequenz und zur Reduzierung des Risikos abnormaler Rhythmen beiträgt .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Vincamin kann aus verwandten Alkaloiden wie Tabersonin synthetisiert werden. Die Semisynthese von this compound umfasst mehrere wichtige Schritte, darunter die Bischler-Napieralski- oder Pictet-Spengler-Cyclisierung, pericyclische Cyclisierung, Umlagerungs-/Annellierungsreaktionen und Michael-ähnliche Alkylierung . Die Bischler-Napieralski-Reaktion beinhaltet beispielsweise die Cyclisierung zwischen der Indol-C2-Position und einem Iminiumsalz, um den C-Ring zu erzeugen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig unter Verwendung von endophytischen Pilzen. Die Produktionsbedingungen werden durch systematische Versuche mit verschiedenen Parametern optimiert, darunter die Verwendung von Enzymen wie Lywallzym, Lysozym, Cellulase und Schneckenzym . Protoplastfusionsmethoden werden ebenfalls eingesetzt, um die Ausbeute an this compound zu erhöhen .
Analyse Chemischer Reaktionen
Reaktionstypen: Vincamin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise fördert die Behandlung mit Trifluoressigsäure eine Tricyclisierung, die nach baseninduzierter Methanoleliminierung das gewünschte cis-verknüpfte Dienlactam als Hauptprodukt sicherstellt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Trifluoressigsäure, Methanol und verschiedene Enzyme für die Biotransformation .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, wie z. B. Vinpocetin, das für zerebrovaskuläre Erkrankungen verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Vincamin ist strukturell mit mehreren anderen Indolalkaloiden verwandt, darunter:
- Eburnamin
- Eburnamonin
- Apothis compound
- Vinpocetin
Diese Verbindungen teilen ein gemeinsames kondensiertes pentazyklisches Gerüst, das ein Indolgerüst enthält . this compound ist einzigartig in seinen spezifischen vasodilatatorischen Eigenschaften und seiner Verwendung bei der Behandlung neurodegenerativer Erkrankungen .
Eigenschaften
CAS-Nummer |
1617-90-9 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |
InChI-Schlüssel |
RXPRRQLKFXBCSJ-HLAWJBBLSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
Aussehen |
Solid powder |
Color/Form |
Yellow crystals from acetone or methanol |
melting_point |
232-233 °C |
Key on ui other cas no. |
1617-90-9 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
In water, 62 mg/L @ 25 °C /Estimated/ |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |
Dampfdruck |
1.1X10-12 mm Hg @ 25 °C /Estimated/ |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does vincamine exert its effects at the cellular level?
A1: Vincamine demonstrates its effects through various mechanisms:
- Calcium Antagonist Activity: Vincamine exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.
- Antioxidant and Anti-Inflammatory Properties: Vincamine showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]
- Modulation of Signaling Pathways: Research suggests that vincamine can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]
- Neurotrophic Factor Regulation: Studies show vincamine's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []
Q2: What is the molecular formula and weight of vincamine?
A2: Vincamine has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.
Q3: Is there any spectroscopic data available for vincamine?
A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize vincamine and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from vincamine. []
Q4: What is known about the stability of vincamine in different formulations?
A4: Vincamine’s stability can be influenced by factors like pH and formulation type. Research indicates that vincamine sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []
Q5: What are the pharmacokinetic properties of vincamine?
A5: Vincamine is rapidly absorbed and widely distributed after oral administration. Studies show that vincamine reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]
Q6: How does the route of administration affect vincamine's pharmacokinetics?
A6: The route of administration significantly impacts vincamine's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of vincamine teprosilate, a prodrug of vincamine, is around 20%. []
Q7: What evidence supports the neuroprotective effects of vincamine?
A7: Several studies highlight the neuroprotective potential of vincamine:
- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, vincamine demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.
- Protection of Retinal Ganglion Cells: Vincamine exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []
- Attenuation of Aβ-Induced Toxicity: Vincamine showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []
Q8: Has vincamine demonstrated efficacy in clinical trials?
A8: While several clinical trials have explored the therapeutic potential of vincamine in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with vincamine, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about vincamine's efficacy.
Q9: What is the safety profile of vincamine?
A9: While generally well-tolerated, vincamine can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]
Q10: What analytical methods are used to quantify vincamine?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of vincamine in biological samples and formulations. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)


